molecular formula C10H27Cl3N6 B12392059 N1-Azido-spermine (trihydrochloride)

N1-Azido-spermine (trihydrochloride)

Cat. No.: B12392059
M. Wt: 337.7 g/mol
InChI Key: OAAIMCTWMSESMM-UHFFFAOYSA-N
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Description

N1-Azido-spermine (trihydrochloride) is a chemical compound that features an azide group attached to the spermine molecule. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates with specific biomolecules. The azide group in N1-Azido-spermine (trihydrochloride) makes it highly reactive and suitable for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Azido-spermine (trihydrochloride) typically involves the reaction of spermine with sodium azide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the azide group on the spermine molecule .

Industrial Production Methods: Industrial production of N1-Azido-spermine (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N1-Azido-spermine (trihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution Reactions: Various substituted spermine derivatives.

    Reduction Reactions: Amine derivatives of spermine.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

N1-Azido-spermine (trihydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and tracking of biomolecules in biological systems.

    Medicine: Utilized in drug delivery systems and the development of targeted therapies.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-Azido-spermine (trihydrochloride) is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being targeted .

Comparison with Similar Compounds

N1-Azido-spermine (trihydrochloride) can be compared with other azide-containing compounds and spermine derivatives:

    Similar Compounds:

Uniqueness: N1-Azido-spermine (trihydrochloride) is unique due to its combination of the azide group and the polyamine structure of spermine. This combination provides high reactivity and versatility in various chemical and biological applications, making it a valuable tool in scientific research .

Properties

Molecular Formula

C10H27Cl3N6

Molecular Weight

337.7 g/mol

IUPAC Name

N-(3-aminopropyl)-N'-(3-azidopropyl)butane-1,4-diamine;trihydrochloride

InChI

InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H

InChI Key

OAAIMCTWMSESMM-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCCN=[N+]=[N-])CNCCCN.Cl.Cl.Cl

Origin of Product

United States

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